4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-diethoxy-4-nitrophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-3-20-13-10-12(16(17)18)14(21-4-2)9-11(13)15-5-7-19-8-6-15/h9-10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHGNICBXADRMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1N2CCOCC2)OCC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044737 |

Source

|

| Record name | 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-16-8 |

Source

|

| Record name | 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-(2,5-diethoxy-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-diethoxy-4-nitrophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,5-DIETHOXY-4-NITROPHENYL)MORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94M9VL2Q1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, a key chemical intermediate in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, spectral characteristics, and established synthesis methodologies. The document is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective application. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols. This guide consolidates available data on its structure, reactivity, safety, and its role as a valuable building block, particularly leveraging the advantageous properties of its morpholine scaffold.

Introduction to this compound

This compound (CAS No. 86-16-8) is a substituted aromatic nitro compound that serves as a versatile building block in organic synthesis.[1][2] Its structure is characterized by a 1,4-disubstituted benzene ring bearing two ethoxy groups, a nitro group, and a morpholine moiety. The morpholine ring is a recognized "privileged structure" in medicinal chemistry, often incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[3][4]

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making the compound a valuable precursor for further functionalization. Its primary application lies in its use as an intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[5][6] This guide aims to provide a detailed examination of its chemical and physical identity to facilitate its use in a research and development setting.

Physicochemical Properties

The identity and physical characteristics of a compound are foundational to its application in any experimental context. The key identifiers and properties of this compound are summarized below.

Chemical Structure and Identifiers

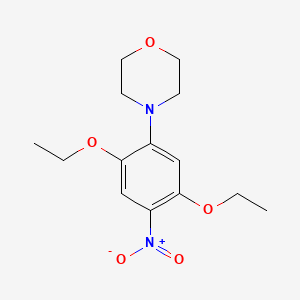

The compound's structure features a morpholine ring attached to a di-ethoxy-substituted nitrophenyl group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2][7] |

| CAS Number | 86-16-8 | [1][2][7] |

| Molecular Formula | C₁₄H₂₀N₂O₅ | [2][7] |

| Molecular Weight | 296.32 g/mol | [7][8] |

| InChI Key | KNHGNICBXADRMC-UHFFFAOYSA-N | [1][7] |

| Canonical SMILES | CCOC1=CC(=C(C=C1N2CCOCC2)OCC)[O-] |[7][8] |

Physical and Computed Properties

Table 2: Physical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Physical State | White crystals | [1] |

| Melting Point | 137-141 °C | [1][9] |

| Boiling Point | 475.6 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.206 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| LogP (Octanol/Water) | 2.817 (Predicted) | [1] |

| Polar Surface Area | 76.75 Ų |[1] |

Spectral Data and Characterization

Structural confirmation and purity assessment are critical for the reliable use of any chemical compound. This is achieved through a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two diastereotopic sets of protons on the morpholine ring, and the characteristic triplet and quartet for the two ethoxy groups. Data for this compound are available in spectral databases.[7]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z of approximately 296.[7] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. LC-MS analysis has identified a precursor ion ([M+H]⁺) at an m/z of 297.1445.[7]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify key functional groups. Expected characteristic peaks include strong absorptions for the nitro group (typically around 1520 and 1340 cm⁻¹), C-O-C stretches for the ether and morpholine groups, and C-H stretches for the aromatic and aliphatic portions of the molecule.

Caption: A typical workflow for the characterization and validation of the synthesized compound.

Synthesis and Reactivity

The most common and logical route for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality of the Reaction : The SNAr mechanism is highly effective here due to the electronic properties of the starting materials. The nitro group on the phenyl ring is a potent electron-withdrawing group, which activates the ring towards attack by nucleophiles. It does this by stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction. Morpholine acts as the nucleophile, with the lone pair on its nitrogen atom attacking the carbon atom bearing a suitable leaving group (e.g., a halide like Cl or F) on the aromatic ring.

Caption: General reaction scheme for the synthesis via Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis and Verification

This protocol describes a self-validating procedure for the laboratory-scale synthesis and confirmation of this compound.

Principle : This procedure utilizes a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2,5-diethoxy-4-nitrobenzene and morpholine, facilitated by a non-nucleophilic base in a polar aprotic solvent. The protocol is considered self-validating because it concludes with characterization steps to confirm the identity and purity of the final product.

Materials :

-

1-Chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Protocol Steps :

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition : Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material. Add morpholine (1.2 eq) to the stirring mixture. The excess morpholine ensures the reaction goes to completion, while the K₂CO₃ acts as a base to neutralize the HCl byproduct, driving the equilibrium forward.

-

Reaction Execution : Heat the reaction mixture to 80-90 °C. The elevated temperature is necessary to provide sufficient activation energy for the SNAr reaction to proceed at a practical rate.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 hexanes:ethyl acetate. The reaction is complete upon the disappearance of the limiting starting material (1-chloro-2,5-diethoxy-4-nitrobenzene).

-

Workup : Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts (K₂CO₃ and KCl).

-

Extraction : Extract the aqueous layer three times with ethyl acetate. The organic product is significantly more soluble in ethyl acetate than in water. Combine the organic layers.

-

Washing : Wash the combined organic layers with deionized water, followed by brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water). This step removes remaining impurities, yielding the product as a crystalline solid.

-

Validation : Dry the purified product under vacuum. Confirm its identity and purity by obtaining ¹H NMR and mass spectra, and by measuring its melting point. The results should align with the data presented in Sections 2 and 3.[1][7][9]

Applications in Research and Drug Development

While this compound is not typically an end-product, it is a highly valuable intermediate for several reasons:

-

Scaffold for Medicinal Chemistry : As a derivative of morpholine, it serves as a starting point for synthesizing compounds with improved pharmacological properties.[3] The morpholine ring can form hydrogen bonds and provides metabolic stability.

-

Chemical Handle for Derivatization : The nitro group is a versatile functional group. It can be readily reduced to an aniline (-NH₂). This resulting amine is a key nucleophile that can be used in a wide array of subsequent reactions, such as amide bond formations, reductive aminations, or palladium-catalyzed cross-coupling reactions, to build molecular complexity.

-

Building Block for Bioactive Molecules : Related nitrophenyl-morpholine structures have been investigated as intermediates in the synthesis of compounds with potential biological activities, including anticancer properties.[5][10]

Safety and Handling

Based on aggregated GHS data, this compound is classified as an irritant.[7] Proper laboratory safety protocols must be strictly followed.

Table 3: GHS Hazard Information

| Classification | Code | Description |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Recommended Precautions :

-

Engineering Controls : Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11][12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and ANSI-approved safety glasses or goggles.[12][13]

-

Handling : Avoid generating dust. Wash hands thoroughly after handling.[13]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Inhalation : Move the person to fresh air. Seek medical attention if respiratory symptoms occur.[7]

-

Conclusion

This compound is a well-defined chemical compound with established physicochemical and spectral properties. Its primary value lies in its role as a versatile synthetic intermediate, particularly for applications in medicinal chemistry and drug discovery. The presence of the advantageous morpholine scaffold and the synthetically malleable nitro group makes it a powerful building block for constructing more complex and potentially bioactive molecules. The synthetic and analytical protocols outlined in this guide provide a reliable framework for its use in a research setting, underscored by stringent safety and handling procedures.

References

-

This compound Chemical and Physical Properties. PubChem. [Link]

-

This compound | C14H20N2O5 | CID 66571. PubChem. [Link]

-

This compound. PubChemLite. [Link]

-

This compound | CAS 86-16-8. Matrix Fine Chemicals. [Link]

-

Safety Data Sheet for 4-(4-Nitrophenyl)thiomorpholine. Angene Chemical. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

4-(4-Nitrophenyl)morpholine. National Institutes of Health (NIH). [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

(PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. This compound | CAS 86-16-8 [matrix-fine-chemicals.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 7. This compound | C14H20N2O5 | CID 66571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C14H20N2O5) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 86-16-8 [chemicalbook.com]

- 10. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine.

An In-Depth Technical Guide to the Synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Introduction

This compound is a morpholine-containing nitroaromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro-activated aromatic ring coupled with a morpholine moiety, makes it an interesting scaffold for further functionalization. This guide provides a comprehensive overview of a robust and reproducible laboratory-scale synthesis of this target molecule. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss safety considerations, and present characterization data. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this synthetic pathway.

Pillar 1: The Underlying Chemistry - A Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamental to the formation of aryl-amine bonds, particularly when the aromatic ring is "activated" towards nucleophilic attack.

Mechanism Causality:

The SNAr reaction proceeds through a two-step addition-elimination sequence.[1]

-

Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group. In this synthesis, we propose a variation where the leaving group is one of the ethoxy groups, activated by the strongly electron-withdrawing nitro group in the para position. However, a more common and efficient approach involves starting with a halo-substituted precursor, such as 1-chloro-2,5-diethoxy-4-nitrobenzene. For the purpose of this guide, we will detail the more established pathway using a halogen as a leaving group, as displacement of an alkoxy group is less favorable. The presence of the nitro group is critical; it delocalizes the negative charge of the aromatic ring through resonance, stabilizing the anionic intermediate known as a Meisenheimer complex.[1][2] This stabilization lowers the activation energy of the first, rate-determining step. The ortho and para positions of the ethoxy groups also contribute to the ring's electron density, modulating its reactivity.

-

Elimination: In the second, faster step, the leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The choice of an electron-deficient nitrobenzene derivative is paramount for the success of this reaction under practical laboratory conditions.[3]

Pillar 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the The protocol is designed for clarity, reproducibility, and safety.

Reactant & Product Overview

| Compound Name | Starting Material/Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 1,4-Diethoxy-2-nitrobenzene | Starting Material | C10H13NO4 | 211.21 | 48-51 | 119-23-3 |

| Morpholine | Reagent | C4H9NO | 87.12 | -5 | 110-91-8 |

| Triethylamine | Base | C6H15N | 101.19 | -115 | 121-44-8 |

| Acetonitrile | Solvent | CH3CN | 41.05 | -45 | 75-05-8 |

| This compound | Product | C14H20N2O5 | 296.32[4][5][6] | 137-141[5][7] | 86-16-8[5][6] |

Synthetic Workflow Diagram

Sources

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vapourtec.com [vapourtec.com]

- 4. This compound | C14H20N2O5 | CID 66571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 86-16-8 [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. This compound CAS#: 86-16-8 [m.chemicalbook.com]

4-(2,5-Diethoxy-4-nitrophenyl)morpholine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research in pharmacology, toxicology, and materials science. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound (CAS No. 86-16-8).[1][2] By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, we present a self-validating workflow that moves beyond simple data reporting. This document explains the causal logic behind each experimental choice and provides detailed protocols, offering researchers a robust framework for the unambiguous structural confirmation of complex small molecules.

Introduction: The Molecular Blueprint

This compound is a substituted aromatic compound with a molecular formula of C₁₄H₂₀N₂O₅ and a molecular weight of 296.32 g/mol .[1][3][4] Its architecture is characterized by a central benzene ring functionalized with two electron-donating ethoxy groups, one powerful electron-withdrawing nitro group, and a morpholine substituent. This specific arrangement of functional groups dictates its chemical properties and requires a synergistic application of analytical techniques for unequivocal confirmation.

The primary objective of this guide is to detail the process of confirming this structure, demonstrating how discrete data points from orthogonal analytical methods are woven together to form a single, coherent molecular identity.

Figure 1: Structure of this compound.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Causality: The first and most fundamental question in structure elucidation is "What is the mass?". High-Resolution Mass Spectrometry (HRMS) is employed not merely to determine the nominal mass, but to obtain a highly accurate mass measurement. This precision allows for the confident determination of the elemental formula, acting as a primary filter that validates or refutes a proposed structure. Fragmentation analysis (MS/MS) then provides a "fingerprint" of the molecule's connectivity by revealing how it breaks apart under energetic conditions.[5]

Experimental Protocol: LC-ESI-HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 acetonitrile/water mobile phase with 0.1% formic acid.

-

Instrumentation: Utilize a Q Exactive Orbitrap mass spectrometer (or equivalent) coupled with a liquid chromatography (LC) system.

-

Chromatography: Inject 5 µL of the sample onto a C18 column. Elute with a gradient of water and acetonitrile (both with 0.1% formic acid).

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. This is chosen for its soft ionization, which minimizes in-source fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data from m/z 100-500 with a resolution of 70,000 to obtain the accurate mass of the parent ion.

-

Tandem MS (MS2): Isolate the most abundant parent ion (the [M+H]⁺ peak) and subject it to Higher-energy C-trap Dissociation (HCD). Acquire fragment ion spectra with a resolution of 35,000.

-

Data Interpretation and Validation

The primary ion observed is the protonated molecule, [M+H]⁺. The high-resolution data provides an exact mass that can be compared against the theoretical mass for the proposed formula, C₁₄H₂₀N₂O₅.

| Parameter | Theoretical Value (C₁₄H₂₁N₂O₅⁺) | Observed Value |

| Exact Mass [M+H]⁺ | 297.1445 | 297.1444 |

Table 1: High-Resolution Mass Spectrometry Data. The sub-ppm mass error provides extremely high confidence in the assigned elemental formula. Data derived from PubChem.[3]

The MS/MS fragmentation pattern provides key structural information. The fragmentation is initiated by the protonated molecule and proceeds through logical cleavage pathways, primarily at the weakest bonds or via rearrangements to form stable daughter ions.[6]

Figure 2: Proposed MS/MS fragmentation pathway for [M+H]⁺.

The observed fragments, such as the loss of an ethylene molecule from an ethoxy group (a common fragmentation for ethers), are consistent with the proposed structure.[3] The loss of fragments corresponding to the morpholine ring further corroborates its presence.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Cartographer

Expertise & Causality: While MS provides the formula, NMR spectroscopy maps the precise arrangement of atoms. ¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR identifies the number of unique carbon environments. Together, they build a detailed picture of the molecule's carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic environment, allowing us to pinpoint the location of electron-donating (ethoxy, morpholino) and electron-withdrawing (nitro) groups.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans.

Data Interpretation and Validation

The expected NMR spectra are highly predictable for this structure. The morpholine ring typically shows two distinct signals for the protons adjacent to the nitrogen versus those adjacent to the oxygen.[8][9]

| ¹H NMR Data | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.5 | Singlet | 1H | H on C adjacent to NO₂ |

| ~6.7 | Singlet | 1H | H between ethoxy & morpholine | |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | 4H | 2 x -OCH₂- |

| ~1.4 | Triplet | 6H | 2 x -CH₃ | |

| Morpholine | ~3.9 | Triplet | 4H | -CH₂-O- |

| ~3.2 | Triplet | 4H | -CH₂-N- |

Table 2: Predicted ¹H NMR Spectral Data in CDCl₃.

| ¹³C NMR Data | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| Aromatic | ~150-155 | 2 x C-OEt |

| ~140 | C-NO₂ | |

| ~135 | C-N(morpholine) | |

| ~115 | C-H | |

| ~100 | C-H | |

| Ethoxy (-OCH₂CH₃) | ~65 | -OCH₂- |

| ~15 | -CH₃ | |

| Morpholine | ~67 | -CH₂-O- |

| ~50 | -CH₂-N- |

Table 3: Predicted ¹³C NMR Spectral Data in CDCl₃. Carbon signals for morpholine are well-established.[10]

The predicted spectrum shows perfect correlation with the proposed structure: two aromatic singlets (indicating no adjacent aromatic protons), two distinct sets of signals for the two equivalent ethoxy groups, and two characteristic triplets for the morpholine ring protons.

Figure 3: Key ¹H NMR structural correlations.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. For this compound, IR is indispensable for confirming the presence of the nitro group, the ether linkages, and the aromatic system.

Experimental Protocol: KBr Pellet

-

Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation and Validation

The IR spectrum will be dominated by several key absorptions. The most diagnostic are the two strong bands for the nitro group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Weak to medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium, multiple bands |

| NO₂ Asymmetric Stretch | 1550-1475 | Very Strong |

| NO₂ Symmetric Stretch | 1360-1290 | Very Strong |

| C-O Stretch (Ether) | 1250-1050 | Strong, broad |

Table 4: Key Infrared Absorption Bands. The strong absorptions for the nitro group are highly characteristic and confirmatory.[11][12][13][14]

The presence of very strong bands in the 1530 cm⁻¹ and 1350 cm⁻¹ regions is definitive evidence for the aromatic nitro group.[11][12] Additionally, a strong, broad absorption band complex between 1250-1050 cm⁻¹ confirms the multiple C-O ether bonds of the ethoxy and morpholine moieties.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is achieved not by a single piece of evidence, but by the seamless integration of orthogonal analytical data.

Figure 4: The integrated workflow for structure elucidation.

-

Mass Spectrometry established the correct elemental formula (C₁₄H₂₀N₂O₅) with high confidence and showed fragmentation patterns consistent with the proposed structure.

-

NMR Spectroscopy provided an unambiguous map of the proton and carbon framework, confirming the 1,2,4,5-substitution pattern on the aromatic ring and the integrity of the ethoxy and morpholine groups.

-

Infrared Spectroscopy delivered a rapid and definitive fingerprint of the key functional groups, most notably the aromatic nitro group and the ether linkages.

Each technique validates the others, creating a self-consistent and unassailable body of evidence that confirms the identity of this compound.

References

-

This compound | C14H20N2O5 | CID 66571. PubChem. [Link]

-

Cas no 86-16-8 (this compound). Mol-Instincts. [Link]

-

Infrared of nitro compounds. University of Calgary Chemistry. [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

-

(a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. [Link]

-

IR: nitro groups. University of Colorado Boulder. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Fragmentation in Mass Spectrometry. YouTube. [Link]

Sources

- 1. This compound | 86-16-8 [chemicalbook.com]

- 2. m.chem960.com [m.chem960.com]

- 3. This compound | C14H20N2O5 | CID 66571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. acdlabs.com [acdlabs.com]

- 9. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 10. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: From Molecular Structure to Mechanistic Hypothesis

The compound 4-(2,5-diethoxy-4-nitrophenyl)morpholine is a synthetic molecule featuring a morpholine ring, a structural motif frequently incorporated into pharmacologically active agents to enhance their physicochemical and pharmacokinetic properties.[1][2] The morpholine heterocycle is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors.[1][3] Given the prevalence of the morpholine scaffold in molecules targeting protein kinases, a plausible starting hypothesis is that this compound exerts its biological effects through the inhibition of a key cellular signaling kinase.

This guide outlines a comprehensive, multi-tiered strategy to systematically investigate this hypothesis, identify a putative molecular target, and characterize the compound's mechanism of action at the biochemical, cellular, and phenotypic levels. We will proceed under the working hypothesis that the compound may target the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4][5][6] This pathway therefore represents a logical and high-value starting point for our investigation.

Our approach is designed to be a self-validating system, where findings from each experimental stage inform the subsequent steps, progressively building a robust and cohesive understanding of the compound's bioactivity.

Phase 1: Initial Cellular Phenotyping and Target Class Identification

The first principle in mechanism-of-action studies is to establish a quantifiable biological effect. A foundational experiment is to assess the compound's impact on cell viability and proliferation across a panel of relevant cell lines, for instance, cancer cell lines known to have a hyperactivated PI3K/Akt pathway.

Assessing Cellular Viability and Proliferation

A straightforward and robust method to quantify the cytotoxic or cytostatic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability.[7]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with this concentration gradient for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).

-

MTT Addition: Following the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

| Parameter | Description |

| Cell Line | e.g., MCF-7 (Breast Cancer), PC-3 (Prostate Cancer) |

| Seeding Density | 5,000 - 10,000 cells/well |

| Compound Conc. | 0.01 µM to 100 µM (logarithmic dilution) |

| Incubation Time | 24, 48, 72 hours |

| Readout | Absorbance at 570 nm |

Initial Target Pathway Interrogation via Western Blotting

Should the compound exhibit significant anti-proliferative activity, the next logical step is to investigate its effect on our hypothesized target pathway, PI3K/Akt. Western blotting is the gold-standard technique for this purpose, allowing for the sensitive detection of changes in the phosphorylation status of key signaling proteins.[5][8] A decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a hallmark of PI3K pathway inhibition.[4][9]

Caption: Western Blot Workflow for Assessing Akt Phosphorylation.

-

Sample Preparation: Treat cells with this compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours). Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473) at a 1:1000 dilution in 5% BSA/TBST.[4]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[4]

-

Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against total Akt to confirm that any observed decrease in p-Akt is not due to a decrease in the total amount of Akt protein.[4][8]

A dose-dependent decrease in the ratio of p-Akt to total Akt would provide strong evidence that the compound interferes with the PI3K/Akt signaling pathway.

Phase 2: In Vitro Biochemical Assays for Direct Target Engagement

While cellular data suggests pathway inhibition, it does not confirm direct interaction with a specific kinase. To establish this, in vitro biochemical assays using purified enzymes are essential. These assays directly measure the ability of the compound to inhibit the catalytic activity of the target kinase.

In Vitro Kinase Inhibition Assay

Several formats for in vitro kinase assays are available, including radiometric assays and fluorescence-based methods.[10] A common and robust non-radioactive method is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11]

-

Kinase Reaction Setup: In a multi-well plate, combine recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), the lipid substrate PIP2, and ATP.[11]

-

Inhibitor Addition: Add serially diluted this compound to the reaction wells.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Signal Quantification: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Plot the signal against the inhibitor concentration to determine the IC50 value for each PI3K isoform.

| Parameter | Value |

| Enzymes | Recombinant PI3K isoforms (α, β, δ, γ) |

| Substrate | Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| Cofactor | ATP (at Km concentration) |

| Readout | Luminescence |

This experiment will not only confirm direct inhibition but also reveal the compound's selectivity across different PI3K isoforms, a critical aspect for drug development.[11][12]

Caption: Logical Flow of the Mechanism of Action Investigation.

Phase 3: Synthesizing the Mechanistic Narrative

By integrating the data from these three core experimental approaches, a cohesive narrative of the compound's mechanism of action emerges.

-

Phenotypic Effect: The MTT assay establishes that this compound induces a dose-dependent reduction in cancer cell viability, providing a quantifiable biological endpoint (IC50).

-

Cellular Mechanism: Western blot analysis demonstrates that this reduction in viability is correlated with a decrease in the phosphorylation of Akt, a key node in a pro-survival signaling pathway. This links the phenotypic outcome to a specific intracellular event.

-

Molecular Target: The in vitro kinase assay provides the definitive evidence that the compound directly inhibits the enzymatic activity of one or more PI3K isoforms. This identifies the molecular target and confirms the upstream cause of the observed reduction in p-Akt.

References

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- Abcam. MTT assay protocol.

- Sigma-Aldrich. Cell viability assay protocol.

- BenchChem. Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.

- Thermo Fisher Scientific. Cell Viability Assay Protocols.

- Thermo Fisher Scientific. Cell Viability Assay Protocols.

- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

- Cayman Chemical. (2021, March 8). Methods for Detecting Kinase Activity.

- ProQuest. Fluorescent Cellular Assays for Kinase Inhibitors.

- BenchChem. Application Notes and Protocols for Akt-IN-8 Western Blot Analysis.

- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.

- PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.

- National Institutes of Health. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.

- Basic Western Blot Protocol AKT.

- PubChem. This compound.

- Merck Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.

- ResearchGate. PI3K activity assays.

- Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.

- Selleck Chemicals. PI3K Inhibitors.

- National Institutes of Health. (2018, July 10). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds.

- BenchChem. The Target Specificity of PI3K Inhibitors: A Technical Guide.

- PubMed. (2020, March). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- National Institutes of Health. 4-(4-Nitrophenyl)morpholine.

- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.

- PubChemLite. This compound.

- ChemicalBook. (2024, December 18). This compound.

- Matrix Fine Chemicals. This compound.

- Taylor & Francis. Morpholine – Knowledge and References.

- CymitQuimica. This compound.

- MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Preclinical Biological Evaluation of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, tiered approach to elucidate the potential biological activity of the novel chemical entity, 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. The proposed investigational framework is predicated on a structural analysis of the molecule, which contains three key pharmacophores: a 2,5-dialkoxy-substituted phenyl ring, a morpholine heterocycle, and a nitroaromatic group. The convergence of these moieties suggests a plausible intersection of activities, including but not limited to, serotonergic receptor modulation, cytotoxic effects, and antimicrobial properties. This document provides not just a series of experimental protocols, but a logical, causality-driven pathway for investigation, designed to build a robust biological profile of the compound. Each proposed experiment is designed as a self-validating system, with integrated controls and clear endpoints, to ensure the generation of reliable and interpretable data for drug development professionals.

Introduction: Deconstructing the Pharmacological Potential

The rational assessment of a novel chemical entity's biological activity begins with a thorough analysis of its structural components. This compound is a small molecule that can be dissected into three distinct structural motifs, each with a history of imparting specific pharmacological properties to parent compounds.

-

The 2,5-Dialkoxy Phenyl Moiety: The 2,5-diethoxy substitution pattern on the phenyl ring is reminiscent of the 2,5-dimethoxy substitution found in a well-known class of psychedelic phenethylamines, such as the "2C-X" series and 2,5-dimethoxy-4-nitroamphetamine (DON).[1] These compounds are recognized for their agonist activity at serotonin 5-HT2A receptors.[1][2][3] Therefore, a primary avenue of investigation for this compound is its potential interaction with the serotonergic system, particularly the 5-HT2A receptor.

-

The Morpholine Ring: The morpholine heterocycle is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties and confer a wide range of biological activities.[4][5] Its presence in numerous approved drugs underscores its versatility and acceptance as a biocompatible scaffold.[4]

-

The Nitroaromatic Group: Nitroaromatic compounds are a diverse class of molecules with a broad spectrum of biological effects, including antimicrobial and anticancer activities.[6][7] The nitro group is a potent electron-withdrawing group that can undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can induce oxidative stress and cytotoxicity.[6][8][9] Notably, derivatives of 4-(4-nitrophenyl)morpholine have been specifically investigated for their potential as anticancer agents.[10]

This structural analysis forms the basis of our multi-pronged investigational strategy, which will systematically probe the compound's activity in these three key areas: serotonergic modulation, cytotoxicity, and antimicrobial effects. Furthermore, a foundational assessment of its drug-like properties and safety profile will be conducted in parallel.

A Tiered Experimental Workflow for Biological Characterization

To efficiently allocate resources and build a logical data package, a tiered approach to the biological evaluation of this compound is recommended. This workflow prioritizes broad screening assays in Tier 1 to identify primary biological activities, followed by more focused and mechanistic studies in Tier 2 for promising hits. Tier 3 will encompass essential early safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Caption: Tiered workflow for biological evaluation.

Tier 1: Primary Biological Screening Protocols

The objective of Tier 1 is to cast a wide net and identify the most promising biological activities of this compound.

Serotonin Receptor Binding Profile

-

Rationale: Based on the 2,5-diethoxy phenyl moiety, the initial hypothesis is an interaction with serotonin receptors, particularly the 5-HT2A subtype. A broad receptor binding panel will provide an unbiased view of its selectivity.

-

Methodology: A competitive radioligand binding assay will be performed.[10]

-

Preparation of Membranes: Cell membranes from cell lines stably expressing the human recombinant serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, etc.) are prepared.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a known concentration of a specific radioligand for each receptor subtype (e.g., [3H]ketanserin for 5-HT2A).

-

Competition: A range of concentrations of this compound is added to the wells to compete with the radioligand for binding to the receptor.

-

Incubation and Filtration: The plates are incubated to allow binding to reach equilibrium. The contents of each well are then rapidly filtered through a glass fiber filter mat to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The percentage inhibition of radioligand binding at each concentration of the test compound is calculated. The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

In Vitro Cytotoxicity Screening

-

Rationale: The presence of the nitroaromatic group suggests potential cytotoxic activity.[8] A primary screen against a panel of cancer cell lines will determine if this is a promising therapeutic avenue.

-

Methodology: MTT Assay. [11][12][13][14]

-

Cell Seeding: A panel of human cancer cell lines (e.g., NCI-60 panel) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.[12][13]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured on a plate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that reduces cell viability by 50%) is determined.

-

Broad-Spectrum Antimicrobial Susceptibility

-

Rationale: Nitroaromatic compounds are known to possess antimicrobial properties.[7] An initial screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, will assess the breadth of any antimicrobial activity.

-

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination. [15][16]

-

Inoculum Preparation: Standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.

-

Serial Dilution: this compound is serially diluted in a 96-well plate containing appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Tier 2: Hit Validation and Mechanistic Elucidation

Should significant activity be observed in any of the Tier 1 screens, the following focused studies will be initiated.

Functional Characterization of 5-HT2A Receptor Interaction

-

Rationale: If the compound shows high affinity for the 5-HT2A receptor in the binding assay, it is crucial to determine if it acts as an agonist or an antagonist and to quantify its potency and efficacy.

-

Methodology: Calcium Mobilization Assay. [2][17]

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used.

-

Assay Protocol:

-

Agonist Mode: Cells are treated with increasing concentrations of this compound, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound before being challenged with a known 5-HT2A agonist (e.g., serotonin). The ability of the test compound to inhibit the agonist-induced calcium response is measured.

-

-

Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated.

-

Elucidation of Anticancer Mechanism

-

Rationale: If potent and selective cytotoxicity is observed, the next logical step is to understand how the compound is killing the cancer cells.

-

Methodology: Lactate Dehydrogenase (LDH) Cytotoxicity Assay. [8][18]

-

Principle: This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.

-

Procedure:

-

Cells are treated with the compound as in the MTT assay.

-

A sample of the cell culture supernatant is collected.

-

The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

A diaphorase enzyme then uses NADH to reduce the tetrazolium salt to a colored formazan product.

-

The absorbance of the formazan is measured, which is proportional to the amount of LDH released and, therefore, the extent of cell death.

-

-

Tier 3: Early Safety and ADME Profiling

Concurrent with hit validation, a panel of in vitro safety and ADME assays should be conducted to identify potential liabilities early in the drug discovery process.

| Parameter | Assay | Rationale | Endpoint |

| Mutagenicity | Ames Test[19][20] | To assess the potential of the compound to cause mutations in DNA. | Revertant colony count |

| Cardiotoxicity | hERG Channel Assay[21][22][23][24][25] | To evaluate the risk of drug-induced QT prolongation and arrhythmia. | IC50 for hERG channel inhibition |

| Metabolic Stability | Liver Microsome Stability Assay[7][26][27][28] | To estimate the rate of metabolism by major drug-metabolizing enzymes. | In vitro half-life (t1/2) |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA)[1][5][29][30][31] | To predict passive absorption across the gastrointestinal tract and blood-brain barrier. | Permeability coefficient (Pe) |

Detailed Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.[32][19][20]

-

Procedure:

-

Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) are used to detect different types of mutations.

-

Metabolic Activation: The assay is performed both with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation of the compound.[33]

-

Exposure: The tester strains are exposed to various concentrations of this compound in a soft agar overlay.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

-

Data Synthesis and Forward Strategy

The data generated from this comprehensive, tiered evaluation will provide a robust initial profile of the biological activities of this compound.

Caption: Data-driven decision-making process.

A positive finding in any of the primary screening areas, coupled with an acceptable early safety and ADME profile, would warrant further investigation. For instance, potent and selective 5-HT2A agonist activity would suggest potential applications in neuroscience research or as a therapeutic for psychiatric disorders. Conversely, significant and selective cytotoxicity against cancer cell lines would pave the way for more advanced preclinical oncology studies. This structured, data-driven approach ensures that the subsequent development path for this compound is guided by robust scientific evidence.

References

-

González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Molecular Pharmacology, 2(1), 47–58. [Link]

-

Wallach, J., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 647–658. [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1109. [Link]

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2015). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 26(10), 1957-1984. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-nitroamphetamine. Retrieved from [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]

-

Svedberg, F. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 2, 1-10. [Link]

-

Jain, A., & Sharma, R. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6523-6540. [Link]

-

Slanina, Z., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1827. [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety. Retrieved from [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]

-

Wilson, J. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17637–17646. [Link]

-

Guo, L., & Guthrie, H. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (101), e52941. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

-

Wiegand, I., et al. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 21(1), 51-77. [Link]

-

Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]

-

Rodríguez-Espigares, I., et al. (2014). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society, 136(28), 9882–9894. [Link]

-

Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

-

Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]

-

ResearchGate. (2019). In-vitro Models in Anticancer Screening. Retrieved from [Link]

-

Bio-Rad. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

Massachusetts Institute of Technology. (n.d.). The Ames Test. Retrieved from [Link]

Sources

- 1. PAMPA | Evotec [evotec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. innoprot.com [innoprot.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. nelsonlabs.com [nelsonlabs.com]

- 20. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 21. fda.gov [fda.gov]

- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 23. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 25. criver.com [criver.com]

- 26. mercell.com [mercell.com]

- 27. researchgate.net [researchgate.net]

- 28. mttlab.eu [mttlab.eu]

- 29. youtube.com [youtube.com]

- 30. paralab.es [paralab.es]

- 31. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 32. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 33. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 86-16-8), a key chemical intermediate. The document delves into the strategic synthesis of this molecule, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). It offers a detailed, field-proven experimental protocol, explains the underlying reaction mechanism, and outlines robust analytical methods for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's preparation and properties.

Introduction and Significance

This compound is a substituted nitroaromatic compound featuring a morpholine moiety. Its molecular structure, combining an electron-deficient nitro-activated aromatic ring with the versatile morpholine heterocycle, makes it a valuable building block in organic synthesis.[1] Morpholine derivatives are of significant interest in medicinal chemistry, often incorporated into larger molecules to enhance pharmacological properties.[2][3] Specifically, nitrophenylmorpholine scaffolds serve as precursors for the corresponding anilines after reduction of the nitro group, which are then widely used in the development of kinase inhibitors, antimigraine drugs, and other therapeutic agents.[2][4]

The compound, with the chemical formula C₁₄H₂₀N₂O₅ and a molecular weight of 296.32 g/mol , is a stable, crystalline solid at room temperature.[5][6] A thorough understanding of its synthesis and characterization is crucial for its effective application in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Data

A precise understanding of the compound's properties is foundational to its application and analysis. The data presented below has been aggregated from established chemical databases and provides a baseline for experimental verification.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 86-16-8 | [5][8] |

| Molecular Formula | C₁₄H₂₀N₂O₅ | [5][6] |

| Molecular Weight | 296.32 g/mol | [6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 137-141 °C | [5] |

| Boiling Point | 475.6 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.206 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in organic solvents; insoluble in water. | [7] |

Table 2: Key Analytical Data

| Analytical Method | Observed Data | Source |

| Monoisotopic Mass | 296.13722174 Da | [6] |

| ¹H NMR | Data available via SpectraBase | [6] |

| ¹³C NMR | Data available via SpectraBase | [6] |

| GC-MS (m/z) | Top Peak: 267; 2nd Highest: 296; 3rd Highest: 181 | [6] |

| LC-MS ([M+H]⁺) | Precursor m/z: 297.1445 | [6] |

| FTIR | KBr Wafer data available | [6] |

Synthesis: A Mechanistic Approach

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group from an activated aromatic ring by a nucleophile.[9][10]

Causality: The Rationale Behind the SNAr Pathway

The SNAr mechanism is viable only when specific electronic criteria are met.[11]

-

Ring Activation: The aromatic ring must be rendered electron-deficient. In the proposed synthesis, the potent electron-withdrawing nitro group (—NO₂) is the key activator. It significantly reduces the electron density of the phenyl ring through both inductive and resonance effects, making it susceptible to attack by a nucleophile.

-

Leaving Group: A suitable leaving group, typically a halide (F, Cl, Br), must be present on the ring. Fluorine and chlorine are most common. For this synthesis, we presuppose the use of a precursor like 1-chloro-2,5-diethoxy-4-nitrobenzene .

-

Nucleophile: A strong nucleophile is required to initiate the attack. Morpholine, a secondary amine, serves as an excellent nucleophile for this transformation.[12]

-

Stabilization of Intermediate: The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex .[13] The stability of this complex is paramount. The nitro group, when positioned ortho or para to the site of nucleophilic attack, can delocalize the negative charge through resonance, thereby stabilizing the intermediate and lowering the activation energy for its formation. This stabilization is the critical factor that drives the reaction forward.[11]

The diagram below illustrates the general mechanism for this SNAr reaction.

Experimental Protocol: A Self-Validating System

This protocol describes a robust procedure for the synthesis of this compound. Each step is designed for efficiency and safety, culminating in a purification process that validates the reaction's success.

Materials & Reagents:

-

1-chloro-2,5-diethoxy-4-nitrobenzene

-

Morpholine (≥99%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

Procedure:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (1.5 eq). The K₂CO₃ acts as a base to scavenge the HCl formed during the reaction.

-

Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold deionized water. A solid precipitate should form.

-

Stir for 30 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water.

-

-

Extraction (Alternative to Precipitation): If a precipitate does not form readily, transfer the diluted reaction mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with water, then with brine.

-

Drying and Concentration: Dry the collected solid in a vacuum oven. If extracted, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a white or pale yellow solid.

-